Dual-Species Potency: DSM705 Inhibits Both P. falciparum and P. vivax DHODH at Nanomolar Concentrations
DSM705 inhibits P. falciparum DHODH (PfDHODH) with an IC50 of 95 nM and P. vivax DHODH (PvDHODH) with an IC50 of 52 nM [1]. In contrast, the clinical lead DSM265, while more potent against PfDHODH (IC50 = 8.9 nM), exhibits substantially lower potency against PvDHODH (IC50 = 340 nM) . This 6.5-fold difference in PvDHODH potency represents a significant differentiation in species coverage.
| Evidence Dimension | Enzymatic inhibition of P. vivax DHODH |
|---|---|
| Target Compound Data | IC50 = 52 nM (PvDHODH) |
| Comparator Or Baseline | DSM265: IC50 = 340 nM (PvDHODH) |
| Quantified Difference | 6.5-fold more potent than DSM265 against PvDHODH |
| Conditions | Recombinant enzyme assay |
Why This Matters
For projects targeting both P. falciparum and P. vivax malaria, DSM705 provides balanced dual-species potency, reducing the need for separate inhibitors.
- [1] PeptideDB. DSM705 Product Page: In Vitro Data. View Source
